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Compound of Interest

Compound Name:
3-Iodo-6-methyl-5-nitro-1H-

indazole

Cat. No.: B1604395 Get Quote

An In-depth Technical Guide to the ¹H and ¹³C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole

For researchers, scientists, and professionals in drug development, a thorough understanding

of the structural characterization of novel compounds is paramount. Nuclear Magnetic

Resonance (NMR) spectroscopy is a critical analytical technique for elucidating the molecular

structure of organic compounds like 3-iodo-6-methyl-5-nitro-1H-indazole. This guide provides

a detailed overview of the expected ¹H and ¹³C NMR spectral data for this compound,

supported by comparative data from related substituted indazoles, detailed experimental

protocols, and illustrative diagrams to clarify structural relationships and experimental

workflows.

Predicted ¹H and ¹³C NMR Data
While a definitive, published spectrum for 3-iodo-6-methyl-5-nitro-1H-indazole (CAS Number:

1000343-55-4) is not readily available in the cited literature, we can predict the chemical shifts

and coupling constants based on the known effects of the substituents on the indazole ring.

The iodine atom at the 3-position, the nitro group at the 5-position, and the methyl group at the

6-position each exert distinct electronic effects that influence the magnetic environment of the

nearby protons and carbons.[1]

The methyl group at C6 is expected to direct nitration to the C5 position during synthesis.[1] In

the ¹H NMR spectrum of 5-nitro-1H-indazole derivatives, the proton at the C4 position typically
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appears as a doublet with a small coupling constant, while the proton at C7 also presents as a

doublet.[1] The protons of the methyl group at C6 would manifest as a singlet.[1]

Molecular Structure and Numbering

To facilitate the discussion of NMR data, the standard numbering for the 1H-indazole ring is

used.

Caption: Molecular structure of 3-iodo-6-methyl-5-nitro-1H-indazole with atom numbering.

Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR spectral data for 3-iodo-6-methyl-5-
nitro-1H-indazole. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are

expected in a solvent like DMSO-d₆ or CDCl₃.

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H4 ~8.5 - 8.8 s -

H7 ~7.8 - 8.1 s -

CH₃ (at C6) ~2.5 - 2.7 s -

NH (at N1) >10.0 br s -

Note: Due to the substitution pattern, the typical doublet appearance for H4 and H7 might be

reduced to singlets as adjacent proton coupling is absent.

Predicted ¹³C NMR Data Summary
The predicted ¹³C NMR data are presented below. The chemical shifts are influenced by the

electron-withdrawing nitro group and the halogen atom.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1604395
https://www.benchchem.com/product/b1604395
https://www.benchchem.com/product/b1604395?utm_src=pdf-body
https://www.benchchem.com/product/b1604395?utm_src=pdf-body
https://www.benchchem.com/product/b1604395?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Predicted Chemical Shift (δ, ppm)

C3 ~90 - 100

C3a ~140 - 145

C4 ~120 - 125

C5 ~145 - 150

C6 ~130 - 135

C7 ~115 - 120

C7a ~140 - 145

CH₃ ~15 - 20

Comparative NMR Data of Substituted Indazoles
To provide context for the predicted values, the following tables summarize published ¹H and

¹³C NMR data for various substituted indazoles. These examples illustrate the electronic effects

of different substituents on the chemical shifts of the indazole core.

¹H NMR Data for Selected Indazole Derivatives
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Compo
und

H3 H4 H5 H6 H7
Other
Protons

Solvent

1H-

Indazole[

2]

8.10 (s) 7.77 (d) 7.18 (m) 7.40 (m) 7.51 (d) - CDCl₃

3-Phenyl-

1H-

indazole[

3]

- 8.05 (d) 7.22 (t) 7.33 (t) 7.09 (d)

12.53 (s,

NH),

7.50-8.08

(m, Ph)

CDCl₃

5-Nitro-3-

phenyl-

1H-

indazole[

4]

-
7.93-7.98

(m)
-

7.29-7.32

(m)

7.14-7.17

(m)

11.55 (br,

NH),

7.45-7.98

(m, Ph)

CDCl₃

6-Nitro-3-

p-tolyl-

1H-

indazole[

4]

-
8.03-8.09

(m)
8.00 (s) - 7.87 (d)

12.60 (br,

NH), 2.50

(s, CH₃),

7.43-7.87

(m, Tolyl)

CDCl₃

¹³C NMR Data for Selected Indazole Derivatives
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Comp
ound

C3 C3a C4 C5 C6 C7 C7a
Other
Carbo
ns

Solve
nt

1H-

Indazo

le[2]

134.77 - 120.96 120.86 126.80 109.71 140.01 - CDCl₃

3-tert-

Butyl-

1H-

indazo

le[3]

154.5 122.1 119.8 120.5 126.2 110.0 141.8

33.7,

30.0

(t-Bu)

CDCl₃

5-

Chloro

-3-

phenyl

-1H-

indazo

le[4]

145.36 - 120.35 127.11 121.80 111.35 140.04

127.63

,

128.53

,

129.07

,

132.78

(Ph)

CDCl₃

6-

Nitro-

3-

phenyl

-1H-

indazo

le[4]

146.56 - 122.07 116.19 146.99 106.96 140.32

124.13

,

127.72

,

129.17

,

129.27

,

132.02

(Ph)

CDCl₃

Experimental Protocols
A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as

3-iodo-6-methyl-5-nitro-1H-indazole is outlined below. This protocol is based on standard
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practices in NMR spectroscopy.[2][4]

Sample Preparation
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-

d₆). The choice depends on the solubility of the compound and the desired resolution of the

spectra. DMSO-d₆ is often used for indazole derivatives to observe the exchangeable NH

proton.

Concentration: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of the

deuterated solvent in a clean, dry NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion and resolution.[4]

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45°

pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

The number of scans can range from 8 to 64, depending on the sample concentration.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of the ¹³C isotope.

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to

differentiate between CH, CH₂, and CH₃ groups.
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Data Processing
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to

obtain the frequency-domain spectrum.

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all

peaks are in the absorptive mode.

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or

using the residual solvent peak.

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the

relative number of protons. Identify the precise chemical shift of each peak in both ¹H and

¹³C spectra.

Experimental Workflow Diagram
The following diagram illustrates the general workflow for the NMR analysis of an organic

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

